molecular formula C8H10BrNO2 B1528737 2-Bromo-6-(2-methoxyethoxy)pyridine CAS No. 1289097-54-6

2-Bromo-6-(2-methoxyethoxy)pyridine

Cat. No.: B1528737
CAS No.: 1289097-54-6
M. Wt: 232.07 g/mol
InChI Key: VMBMUWRBVAYXAD-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula C8H10BrNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a 2-methoxyethoxy group at the sixth position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-methoxyethoxy)pyridine typically involves the bromination of 6-(2-methoxyethoxy)pyridine. One common method is the reaction of 6-(2-methoxyethoxy)pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Bromo-6-(2-methoxyethoxy)pyridine has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-methoxyethoxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. In biological studies, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of a methoxyethoxy group.

    2-Bromo-6-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxyethoxy group.

    2-Bromo-6-(2-hydroxyethoxy)pyridine: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.

Uniqueness

2-Bromo-6-(2-methoxyethoxy)pyridine is unique due to the presence of the methoxyethoxy group, which can influence its reactivity and interactions with other molecules. This functional group can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-6-(2-methoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBMUWRBVAYXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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